2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid
CAS No.: 197010-25-6
Cat. No.: VC0192796
Molecular Formula: C24H29NO5
Molecular Weight: 411.498
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 197010-25-6 |
|---|---|
| Molecular Formula | C24H29NO5 |
| Molecular Weight | 411.498 |
| IUPAC Name | 2-[3-(1-benzylpiperidin-4-yl)-2-oxopropyl]-4,5-dimethoxybenzoic acid |
| Standard InChI | InChI=1S/C24H29NO5/c1-29-22-14-19(21(24(27)28)15-23(22)30-2)13-20(26)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17H,8-13,16H2,1-2H3,(H,27,28) |
| Standard InChI Key | YIAUAIMWYFAKMQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)CC(=O)CC2CCN(CC2)CC3=CC=CC=C3)C(=O)O)OC |
| Appearance | White to Off-White Solid |
| Melting Point | 90-93˚C |
Introduction
Chemical Identity and Structural Characteristics
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid is an organic compound with a complex molecular structure. Its chemical makeup includes aromatic rings, heterocyclic components, and various functional groups that contribute to its specific properties and reactivity patterns.
Basic Identification Data
The compound is represented by the molecular formula C24H29NO5 with a molecular weight of 411.498 g/mol . It is officially registered under CAS number 197010-25-6 and has been assigned the UNII identifier AGY4FP2TTK by the FDA . This chemical entity is classified among Donepezil-related compounds, specifically as an impurity arising during synthesis processes.
Nomenclature and Synonyms
The compound is known by several names in scientific and industrial contexts:
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2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid (primary name)
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4,5-Dimethoxy-2-[2-oxo-3-[1-(phenylmethyl)-4-piperidinyl]propyl]benzoic Acid
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Benzoic acid, 4,5-dimethoxy-2-[2-oxo-3-[1-(phenylmethyl)-4-piperidinyl]propyl]-
These various designations reflect its structural relationship to Donepezil and its status as a characterized impurity in pharmaceutical manufacturing processes.
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid is essential for its proper handling, storage, and application in research and quality control processes.
Physical Properties
The compound exhibits specific physical characteristics that influence its behavior under various conditions and its utility in pharmaceutical applications.
Table 1: Physical Properties of 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid
Chemical Properties and Reactivity
The chemical properties of this compound are influenced by its functional groups, particularly the carboxylic acid moiety and the ketone group, which contribute to its reactivity profile.
The compound possesses a predicted pKa value of 4.04±0.36, indicating the acidity of its carboxylic group . This property is relevant for understanding its behavior in various pH environments and potential interactions with other chemical entities or biological systems.
Solubility Profile
The solubility characteristics of this compound are important considerations for its handling in laboratory settings and pharmaceutical applications:
These solubility properties influence extraction methods, purification processes, and formulation approaches when working with this compound.
Structural Relationship to Donepezil
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid is structurally related to Donepezil, a medication approved for Alzheimer's disease treatment. The compound is specifically characterized as an "open-ring" derivative of Donepezil.
Structural Comparison
The compound is often referred to as "Donepezil Open Ring" or "Donepezil Open-Ring Keto Acid" due to its structural similarity to Donepezil but with an open ring configuration. This structural relationship is significant in understanding its origin during Donepezil synthesis and its potential pharmacological implications.
Synthesis and Production
The synthesis of 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid is primarily relevant in the context of Donepezil production, where it emerges as a process-related impurity.
Formation During Donepezil Synthesis
This compound typically forms during the complex organic chemistry reactions involved in Donepezil synthesis. It represents a specific structural variant that can arise from side reactions or incomplete cyclization during the manufacturing process. The open-ring configuration distinguishes it from the target Donepezil molecule, making it identifiable as a characterized impurity.
Synthetic Optimization
Research on this compound focuses significantly on optimizing Donepezil synthesis conditions to minimize its formation. This involves careful control of reaction parameters, purification processes, and quality assurance measures to ensure that the final pharmaceutical product maintains high purity standards with minimal impurity content.
Applications in Pharmaceutical Research
Despite being classified as an impurity, 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid serves important functions in pharmaceutical research and quality control.
Reference Standard Applications
Research Findings and Current Investigations
Research involving 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid is predominantly focused on pharmaceutical manufacturing optimization and quality control methodologies.
Process Optimization Studies
Current research aims to develop improved synthesis pathways for Donepezil that minimize the formation of this and other impurities. This involves investigating reaction mechanisms, catalytic systems, and process parameters that influence impurity profiles during pharmaceutical manufacturing.
Analytical Method Development
Research efforts also address the development and validation of sensitive analytical methods for detecting and quantifying this compound in pharmaceutical preparations. These studies contribute to enhancing quality control protocols and ensuring the safety and efficacy of Donepezil-based medications.
Future Research Directions
The ongoing study of 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid may extend beyond its current applications as a characterized impurity, potentially exploring broader pharmaceutical implications.
Structure-Activity Relationship Studies
Future research might investigate the structure-activity relationships between this open-ring compound and Donepezil, potentially uncovering insights into the pharmacological mechanisms of Donepezil and related compounds. Such studies could contribute to the development of next-generation acetylcholinesterase inhibitors for neurodegenerative conditions.
Alternative Synthetic Pathways
Research may also explore alternative synthetic routes that could either minimize the formation of this impurity or potentially utilize it as an intermediate in new synthetic pathways. This could lead to more efficient and cost-effective production methods for Donepezil and related pharmaceutical compounds.
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